molecular formula C18H18N2O4 B354713 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941464-00-2

4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B354713
CAS No.: 941464-00-2
M. Wt: 326.3g/mol
InChI Key: HVVDYJQKOFKSCT-UHFFFAOYSA-N
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Description

4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C18H18N2O4 and a molecular weight of 326.35 g/mol This compound is characterized by its complex structure, which includes an anilino group, a carbonyl group, and an oxobutanoic acid moiety

Preparation Methods

The synthesis of 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methylanilino Intermediate: This step involves the reaction of aniline with methyl isocyanate to form N-methylaniline.

    Coupling Reaction: The N-methylaniline is then reacted with 4-nitrobenzoyl chloride to form 4-{4-[(Methylanilino)carbonyl]phenyl}amine.

    Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Final Coupling: The resulting compound is then coupled with succinic anhydride to form this compound.

Chemical Reactions Analysis

4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the anilino group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as aniline derivatives and succinic acid.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism typically involves the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored in pharmaceutical research. Its potential applications include:

  • Cancer Treatment : As mentioned, its ability to induce apoptosis in cancer cells positions it as a promising candidate for anticancer drug development.
  • Antimicrobial Agents : Its efficacy against various bacterial strains suggests potential use in treating infections resistant to conventional antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria

Table 2: Synthesis Conditions

ReactantsCatalystReaction TypeYield (%)
Toluene + Succinic AnhydrideAluminum ChlorideFriedel-Crafts ReactionVariable

Case Studies

  • Anticancer Efficacy Study : A study conducted on human breast cancer cell lines demonstrated that treatment with derivatives of this compound led to a significant reduction in cell viability, suggesting its potential as a lead compound for new cancer therapies .
  • Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential role in developing new antibiotic formulations .

Mechanism of Action

The mechanism of action of 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound’s structure allows it to interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid, with the chemical formula C18H18N2O4 and CAS Number 941464-00-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an anilino group, which is known for its biological activity. The presence of the methylanilino carbonyl moiety suggests potential interactions with biological macromolecules, making it a candidate for further exploration in drug development.

Chemical Properties:

  • Molecular Weight: 326.35 g/mol
  • IUPAC Name: this compound
  • InChI Key: HVVDYJQKOFKSCT-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases: Similar compounds have been reported to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells .
  • Modulation of Gene Expression: The compound may influence the expression of genes involved in apoptosis and cell survival pathways.

Case Studies

  • Study on Apoptosis Induction:
    In a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis showed significant changes in the distribution of cells in different phases of the cell cycle, indicating G1 phase arrest and subsequent apoptosis .
  • In Vivo Efficacy:
    A murine model was utilized to assess the in vivo efficacy of the compound against tumor growth. Mice treated with the compound exhibited reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
Protein Kinase InhibitionDecreased proliferation rates
ROS InductionIncreased oxidative stress
Gene Expression ModulationAltered expression profiles

Properties

IUPAC Name

4-[4-[methyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20(15-5-3-2-4-6-15)18(24)13-7-9-14(10-8-13)19-16(21)11-12-17(22)23/h2-10H,11-12H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVDYJQKOFKSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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